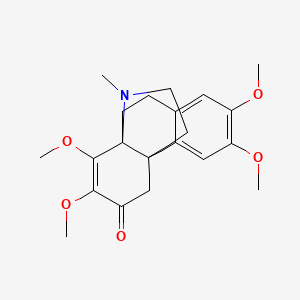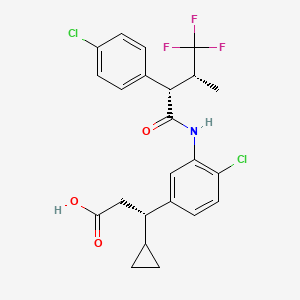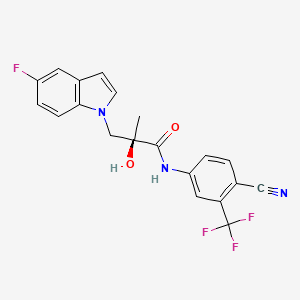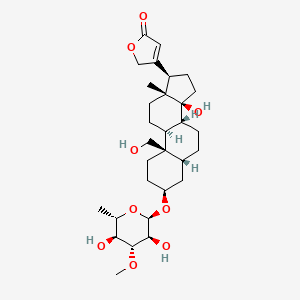
Salinazid
説明
サリナジドは、特に結核静止剤として、抗菌作用で知られています . サリナジドはイソニアジドとサリチルアルデヒドの誘導体であり、その治療用途の可能性が研究されています。
準備方法
サリナジドは、水中のイソニアジドとサリチルアルデヒドの相互作用によって合成できます . この反応は、イソニアジドとサリチルアルデヒドの縮合を伴い、ヒドラゾン誘導体が形成されます。合成経路は比較的単純で、穏やかな条件下で行うことができます。サリナジドの工業生産方法では、通常、同様の反応条件が採用され、収率と純度を高くするために、温度とpHを注意深く制御します。
化学反応の分析
サリナジドは、酸化、還元、置換反応などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤などがあります。 たとえば、サリナジドは、塩酸、臭化水素酸、硝酸、硫酸と反応して、さまざまな塩を形成できます . これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。一般に、サリナジドはさまざまな酸と安定な塩を形成し、これらの塩は単離して、X線回折などの技術で特徴付けることができます。
科学研究の応用
サリナジドは、化学、生物学、医学、産業における科学研究の用途について、広く研究されています。 化学では、それは配位化学におけるリガンドとして、および有機合成における試薬として使用されます . 生物学では、サリナジドは、HepG2細胞やTHP-1細胞など、さまざまな細胞株に対する細胞毒性について調査されています . 医学では、サリナジドは、特に結核菌に対して、抗菌作用で知られています . 産業では、サリナジドは、医薬品研究における参照物質として、および分析化学における標準物質として使用されます .
科学的研究の応用
Salinazid has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis . In biology, this compound has been investigated for its cytotoxic activity against various cell lines, including HepG2 and THP-1 cells . In medicine, this compound is known for its antibacterial properties, particularly against Mycobacterium tuberculosis . In industry, this compound is used as a reference material in pharmaceutical research and as a standard in analytical chemistry .
作用機序
サリナジドの作用機序は、細菌酵素やタンパク質との相互作用を伴います。 サリナジドは、細菌細胞壁の必須成分であるミコール酸の合成を阻害します . この阻害は細胞壁の完全性を破壊し、細胞死につながります。 サリナジドの分子標的は、ミコール酸の生合成に関与する酵素、エノイル-アシルキャリアタンパク質レダクターゼです . サリナジドの作用機序に関与する経路は、その親化合物であるイソニアジドの経路に似ています。
類似の化合物との比較
サリナジドは、イソニアジドやサリチルアルデヒドイソニコチノイルヒドラゾンなど、他のヒドラゾン誘導体と構造的に類似しています . サリナジドは、さまざまな酸と安定な塩を形成する能力においてユニークであり、その溶解性と生物学的利用能を高めています . イソニアジドと比較して、サリナジドはより幅広い抗菌活性を持ち、多剤耐性結核菌に対してより効果的です . その他の類似の化合物には、バニリンイソニアジドサッカリンや4-メトキシサリチルアルデヒドイソニコチノイルヒドラゾンなどがあります .
類似化合物との比較
Salinazid is structurally similar to other hydrazone derivatives, such as isoniazid and salicylaldehyde isonicotinoyl hydrazone . it is unique in its ability to form stable salts with various acids, which enhances its solubility and bioavailability . Compared to isoniazid, this compound has a broader spectrum of antibacterial activity and is more effective against multidrug-resistant strains of Mycobacterium tuberculosis . Other similar compounds include vanillin isoniazid saccharinate and 4-methoxysalicylaldehyde isonicotinoyl hydrazone .
特性
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIZUNYMJSPHBH-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56314764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
495-84-1 | |
| Record name | Salinazid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salinazid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SALINAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Has the crystal structure of Salinazid been determined?
A2: Yes, the crystal structures of this compound and several of its salts have been studied using X-ray diffraction. This analysis revealed various hydrogen bond motifs contributing to crystal stability. For example, the oxalate and malate salts are stabilized by bifurcated N+–H···O– and N+–H···O hydrogen bonds, while the malonate salt relies on a pyridinium-carboxylate heterosynthon. [] Further research explored halogenated derivatives of this compound, specifically chloro and bromo analogues, which exhibit a unique thermosalient response. This response involves jumping and breaking upon heating due to strain release during phase transition and anisotropy in cell parameters. []
Q2: Are there analytical methods for studying this compound?
A4: Spectrophotometric and conductometric techniques have been employed to investigate the complex formation between Uranylacetate and this compound, offering insights into its chemical behavior. [] While details about specific analytical methods used for this compound characterization and quantification are limited within the provided abstracts, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for analyzing pharmaceutical compounds. Further research is necessary to explore and validate suitable analytical methods for accurately quantifying this compound in different matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)








